molecular formula C4H12NO3P B10768494 (3-Amino-2-hydroxypropyl)-methylphosphinic acid

(3-Amino-2-hydroxypropyl)-methylphosphinic acid

Cat. No.: B10768494
M. Wt: 153.12 g/mol
InChI Key: FUUPFUIGNBPCAY-UHFFFAOYSA-N
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Description

(3-Amino-2-hydroxypropyl)-methylphosphinic acid is a compound of interest in various fields of chemistry and biology due to its unique structural properties. It contains an amino group, a hydroxyl group, and a phosphinic acid group, making it a versatile molecule for various chemical reactions and applications.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-2-hydroxypropyl)-methylphosphinic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as ketones, aldehydes, and substituted amines .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3-Amino-2-hydroxypropyl)-methylphosphinic acid include:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which provide a versatile platform for various chemical reactions and applications. Its ability to mimic phosphate groups and interact with biological molecules makes it particularly valuable in medicinal chemistry and drug development .

Properties

IUPAC Name

(3-amino-2-hydroxypropyl)-methylphosphinic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12NO3P/c1-9(7,8)3-4(6)2-5/h4,6H,2-3,5H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUUPFUIGNBPCAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(CC(CN)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12NO3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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